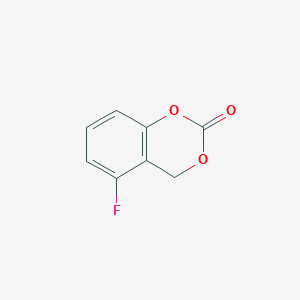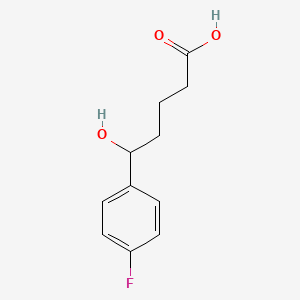
3,4,5-Trihydroxycyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trihydroxycyclohexane-1-carboxylic acid is a cyclohexane derivative characterized by the presence of three hydroxyl groups and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trihydroxycyclohexane-1-carboxylic acid typically involves the hydroxylation of cyclohexane derivatives. One common method includes the catalytic hydrogenation of aromatic precursors followed by selective hydroxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the correct placement of hydroxyl groups.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available cyclohexane derivatives. The process includes catalytic hydrogenation, hydroxylation, and purification steps to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Trihydroxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of cyclohexane-1,3,4,5-tetraone.
Reduction: Formation of 3,4,5-trihydroxycyclohexanol.
Substitution: Formation of derivatives with substituted hydroxyl groups.
Scientific Research Applications
3,4,5-Trihydroxycyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its antioxidant properties and potential therapeutic benefits.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4,5-Trihydroxycyclohexane-1-carboxylic acid involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways and enzyme activities. The carboxylic acid group can interact with proteins and other biomolecules, modulating their function.
Comparison with Similar Compounds
- 3,4-Dihydroxycyclohexane-1-carboxylic acid
- 3,5-Dihydroxycyclohexane-1-carboxylic acid
- 4,5-Dihydroxycyclohexane-1-carboxylic acid
Comparison: 3,4,5-Trihydroxycyclohexane-1-carboxylic acid is unique due to the presence of three hydroxyl groups, which enhances its reactivity and potential applications. In contrast, similar compounds with fewer hydroxyl groups may exhibit different chemical properties and reactivity patterns.
Properties
Molecular Formula |
C7H12O5 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
3,4,5-trihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h3-6,8-10H,1-2H2,(H,11,12) |
InChI Key |
SOWVWGZSLABJMC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(C(C1O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(butan-2-yl)amino]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B13217508.png)







![[2-(Chloromethyl)butyl]trimethylsilane](/img/structure/B13217570.png)



![4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine](/img/structure/B13217581.png)

